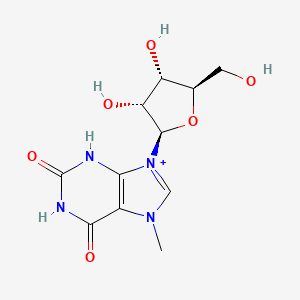

7-Methylxanthosine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15N4O6+ |

|---|---|

Molecular Weight |

299.26 g/mol |

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3H-purin-9-ium-2,6-dione |

InChI |

InChI=1S/C11H14N4O6/c1-14-3-15(8-5(14)9(19)13-11(20)12-8)10-7(18)6(17)4(2-16)21-10/h3-4,6-7,10,16-18H,2H2,1H3,(H-,12,13,19,20)/p+1/t4-,6-,7-,10-/m1/s1 |

InChI Key |

SYPRQIWERSQQNL-KQYNXXCUSA-O |

SMILES |

CN1C=[N+](C2=C1C(=O)NC(=O)N2)C3C(C(C(O3)CO)O)O |

Isomeric SMILES |

CN1C=[N+](C2=C1C(=O)NC(=O)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

CN1C=[N+](C2=C1C(=O)NC(=O)N2)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Enzymatic Biosynthesis of 7 Methylxanthosine

Primary Methylation of Xanthosine (B1684192) to 7-Methylxanthosine

The principal reaction for the formation of this compound is the direct methylation of xanthosine. srmist.edu.inresearchgate.netwindows.net This reaction is the first committed step in the caffeine (B1668208) biosynthesis pathway. genome.jpnih.gov

Role of Xanthosine Methyltransferase (EC 2.1.1.158, also known as this compound Synthase, XMT, CaXMT1, CmXRS1)

The enzyme responsible for catalyzing the conversion of xanthosine to this compound is Xanthosine Methyltransferase (XMT), which is also referred to as this compound synthase. srmist.edu.inresearchgate.netwindows.net This enzyme has been identified and characterized in several caffeine-producing plants, including coffee (Coffea arabica) and tea (Camellia sinensis). nih.govigem.orgnih.gov Genes encoding this enzyme, such as CmXRS1 and CaXMT1, have been isolated from Coffea arabica. researchgate.netwindows.netigem.org The systematic name for this enzyme is S-adenosyl-L-methionine:xanthosine N7-methyltransferase. wikipedia.org

The reaction catalyzed by this enzyme is as follows: S-adenosyl-L-methionine + Xanthosine ⇌ S-adenosyl-L-homocysteine + this compound wikipedia.org

S-Adenosyl-L-Methionine (SAM) as the Primary Methyl Donor in the Reaction

The methylation of xanthosine is dependent on S-Adenosyl-L-methionine (SAM) as the methyl group donor. imrpress.comresearchgate.netresearchgate.netnih.gov In this biochemical reaction, the methyl group from SAM is transferred to the N7 position of the purine (B94841) ring of xanthosine, resulting in the formation of this compound and S-adenosyl-L-homocysteine (SAH). wikipedia.orgimrpress.com SAM is a common methyl donor in numerous biological methylation reactions. nih.gov The caffeine biosynthetic pathway, in total, involves three methylation steps that all utilize SAM. nih.gov

Substrate Specificity and Kinetic Parameters of Xanthosine Methyltransferase

Xanthosine methyltransferase exhibits a high degree of specificity for its substrates, ensuring the precise formation of this compound.

The enzyme demonstrates a strong affinity for xanthosine as its methyl-accepting substrate. researchgate.netresearchgate.net Studies on recombinant this compound synthase from Coffea arabica (CmXRS1) have determined the Michaelis-Menten constant (Km) for xanthosine to be approximately 73.7 µM. nih.govresearchgate.net Another study on a different coffee-derived N-methyltransferase, CaXMT1, reported a Km value of 78 µM for xanthosine. nih.gov In tea leaf extracts, the Km value for xanthosine was found to be 0.25 mM.

Table 1: Kinetic Parameters for Xanthosine Methyltransferase

| Enzyme/Source | Substrate | Km (µM) |

|---|---|---|

| CmXRS1 (Coffea arabica) | Xanthosine | 73.7 researchgate.netuniprot.org |

| CaXMT1 (Coffea arabica) | Xanthosine | 78 nih.gov |

| Tea Leaf Extract | Xanthosine | 250 |

| CaXMT1 (Coffea arabica) | S-adenosyl-L-methionine | 13 uniprot.org |

| Tea Leaf Extract | S-adenosyl-L-methionine | 3.3 |

Research has shown that xanthosine methyltransferase is highly specific for xanthosine. In several studied systems, the enzyme does not utilize xanthine (B1682287) or xanthosine 5'-monophosphate (XMP) as substrates for methylation. genome.jpnih.govnih.govuniprot.org Recombinant CmXRS1 protein from coffee was found to be specific for xanthosine and could not use XMP as a substrate. nih.govresearchgate.net Similarly, purified caffeine synthase from tea leaves, which catalyzes later steps in the pathway, also does not methylate xanthosine or XMP. nih.gov While some earlier reports suggested the possibility of XMP methylation in coffee leaf extracts, studies with the cloned and purified enzymes confirm that xanthosine is the direct substrate. genome.jpnih.gov

The methyltransferase specifically catalyzes the methylation at the N7 position of the purine ring of xanthosine. genome.jpuniprot.org The enzyme does not exhibit N1- or N3-methylation activity on this substrate. genome.jp This specificity ensures that this compound is the sole product of this initial methylation step, directing the biosynthetic pathway towards the formation of caffeine. uniprot.org

pH Optima of Enzyme Activity

The catalytic efficiency of enzymes is significantly influenced by pH, and this compound synthase is no exception. Studies on this enzyme from various plant sources have identified specific pH ranges for its optimal activity.

In cell-free extracts from tea leaves (Camellia sinensis), the N-methyltransferase responsible for converting xanthosine to this compound exhibits an optimal pH range of 7.5 to 8.0. tandfonline.comjst.go.jptandfonline.com Similarly, the this compound synthase isolated from coffee (Coffea arabica) functions optimally at a pH of 7.0. uniprot.org Another related enzyme in the caffeine biosynthesis pathway, N-methyl nucleosidase, which hydrolyzes this compound, shows peak activity at a more alkaline pH of 8.0-8.5 in tea leaves. imrpress.com

Table 1: Optimal pH for Enzymes in this compound Metabolism

| Enzyme | Source Organism | Optimal pH |

|---|---|---|

| This compound Synthase | Camellia sinensis (Tea) | 7.5 - 8.0 tandfonline.comjst.go.jptandfonline.com |

| This compound Synthase | Coffea arabica (Coffee) | 7.0 uniprot.org |

| N-Methyl Nucleosidase | Camellia sinensis (Tea) | 8.0 - 8.5 imrpress.com |

Investigation of Substrate Protonation State in Catalysis (e.g., Monoanionic Xanthosine)

The protonation state of the substrate, xanthosine, is a key determinant in the enzymatic methylation to form this compound. While it has been traditionally assumed that the neutral form of xanthosine is the substrate, recent research suggests that the monoanionic form may be the actual substrate. researchgate.netresearchgate.net

Xanthine, the purine base of xanthosine, exists as an equilibrium mixture of neutral and monoanionic forms at physiological pH, with the anion resulting from the ionization of the N(3)-H proton. bibliotekanauki.pl Xanthosine itself has a pKa value of 5.7 for the dissociation of the N3-H proton, indicating that its monoanionic form is plausible under physiological conditions. researchgate.net

Precursor Pathways for Xanthosine Supply in Higher Plants

The biosynthesis of this compound is dependent on the availability of its precursor, xanthosine. In higher plants, xanthosine is supplied through several interconnected metabolic pathways. researchgate.net

De Novo Purine Biosynthesis Route

Plants can synthesize purine nucleotides "from scratch" through the de novo synthesis pathway. oup.comnih.gov This pathway begins with simple molecules like ribose-5-phosphate, amino acids, and bicarbonate to produce inosine (B1671953) monophosphate (IMP). nih.govoup.com IMP is a central intermediate that can be converted to xanthosine monophosphate (XMP) by the enzyme IMP dehydrogenase. oup.comnih.gov Subsequently, XMP is dephosphorylated to xanthosine. oup.comfrontiersin.org This entire process is believed to occur in the plastids. nih.gov

Adenine (B156593) Nucleotide Metabolism Pathway (AMP Route)

A significant portion of xanthosine is derived from the degradation of adenine nucleotides. researchgate.netresearchgate.net The most probable pathway involves the conversion of adenosine (B11128) monophosphate (AMP) to IMP, catalyzed by AMP deaminase. imrpress.comresearchgate.net As in the de novo pathway, IMP is then converted to XMP and subsequently to xanthosine. imrpress.comresearchgate.net All the necessary enzymes for this conversion have been identified in tea leaves. researchgate.net Given that the pool of adenine nucleotides is generally larger than that of guanine (B1146940) nucleotides in purine alkaloid-producing plants, this pathway is considered a major contributor to xanthosine supply. imrpress.comresearchgate.net

Guanine Nucleotide Metabolism Pathway (GMP Route)

Guanine nucleotides also serve as a source for xanthosine. imrpress.comresearchgate.net The primary route for this conversion begins with the dephosphorylation of guanosine (B1672433) monophosphate (GMP) to form guanosine. frontiersin.orgscispace.com Guanosine is then deaminated by guanosine deaminase to yield xanthosine. imrpress.comresearchgate.netscispace.com This enzymatic activity has been detected in young tea leaves. researchgate.net

S-Adenosylmethionine Cycle Contributions to Methyl Donor Availability

The S-adenosylmethionine (SAM) cycle is crucial for providing the methyl group required for the conversion of xanthosine to this compound. oup.commdpi.com In this cycle, SAM donates its methyl group and is converted to S-adenosyl-L-homocysteine (SAH). nih.gov SAH is then hydrolyzed to L-homocysteine and adenosine. nih.gov This adenosine can then enter the AMP route for xanthosine synthesis, demonstrating a direct link between the methylation cycle and the supply of the purine ring for caffeine biosynthesis. nih.gov This establishes a feedback loop where a product of the methylation reaction (adenosine) can be recycled to produce more substrate (xanthosine). nih.gov

Divergent or Minor Biosynthetic Pathways Involving this compound

While the direct methylation of xanthosine is considered the main biosynthetic route, alternative pathways have been investigated.

Conversion from Xanthosine 5'-Monophosphate (XMP) in Specific Plant Species

An alternative pathway involving the direct methylation of xanthosine 5'-monophosphate (XMP) to form 7-methyl-XMP, which would then be converted to this compound, has been proposed. imrpress.comnih.govnih.gov This hypothesis arose from early experiments where the feeding of labeled precursors to plant cell cultures suggested that methylation could occur at the nucleotide level. tandfonline.com

However, subsequent and more definitive research using purified recombinant enzymes has largely refuted this as a primary pathway. researchgate.net Studies on this compound synthase from Coffea arabica have shown that the enzyme is specific for xanthosine and cannot use XMP as a substrate. nih.govresearchgate.net

Further investigation into cell-free extracts from tea leaves provided a critical clarification. tandfonline.com In these experiments, while this compound was detected after the addition of XMP, it was determined that this was not due to the direct methylation of XMP. Instead, the XMP was first hydrolyzed to xanthosine by nucleotidase enzymes present in the crude extract. tandfonline.com This newly formed xanthosine then served as the substrate for this compound synthase. When the activity of these nucleotidases was accounted for, the results confirmed that only xanthosine, not XMP, is the direct methyl acceptor. tandfonline.com Therefore, the conversion from XMP is now understood to be an indirect route that is dependent on its prior conversion to xanthosine.

Table 2: Substrate Specificity for N-7 Methylation in Caffeine Biosynthesis

| Substrate Tested | Enzyme | Result | Citation |

|---|---|---|---|

| Xanthosine | This compound synthase (CmXRS1) | Active substrate, converted to this compound | nih.govresearchgate.net |

| Xanthosine 5'-Monophosphate (XMP) | This compound synthase (CmXRS1) | Not a substrate | nih.govresearchgate.netnih.gov |

| Xanthine | This compound synthase | Not a substrate for N-7 methylation | expasy.orgtandfonline.com |

| Other Purine Nucleosides/Bases | Tea Leaf N-methyltransferase | Inactive as substrates for N-7 methylation | tandfonline.com |

Structural and Mechanistic Enzymology Pertaining to 7 Methylxanthosine

Xanthosine (B1684192) Methyltransferase (XMT)

Xanthosine methyltransferase (XMT) is a key enzyme in the caffeine (B1668208) biosynthesis pathway, responsible for the initial methylation step that converts xanthosine to 7-methylxanthosine. frontiersin.orgresearchgate.netwikipedia.org This S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase sets the stage for subsequent reactions leading to the formation of theobromine (B1682246) and ultimately caffeine. frontiersin.orgnih.govwindows.net

Crystal Structure Analysis and Active Site Delineation

The crystal structure of Xanthosine Methyltransferase (XMT) from Coffea canephora has been determined at a resolution of 2.20 Å. rcsb.org This structural analysis reveals a homodimeric protein belonging to the motif B' family of methyltransferases. nih.govrcsb.orgnih.gov The active site is located in a pocket where the substrates, xanthosine and S-adenosyl-L-methionine (SAM), bind.

Key features of the XMT structure and active site include:

SAM-Binding Site : The cofactor S-adenosyl-L-homocysteine (SAH), the demethylated product of SAM, is bound in a conserved pocket typical of SAM-dependent methyltransferases. This binding is stabilized by extensive hydrogen bonding and van der Waals interactions. nih.govnih.gov

Substrate Binding Pocket : The active site contains specific residues that are critical for recognizing and binding the xanthosine substrate. The N-terminal portion of the enzyme is flexible, which is thought to facilitate the entry of substrates and the exit of products. nih.gov

Dimerization Interface : The structure reveals a unique dimerization interface, which is a characteristic feature of this family of plant methyltransferases. researchgate.netimrpress.com

Table 1: Crystallographic Data for Xanthosine Methyltransferase (PDB ID: 2EG5)

| Parameter | Value |

| Method | X-RAY DIFFRACTION |

| Resolution | 2.20 Å |

| R-Value Work | 0.230 |

| R-Value Free | 0.284 |

| R-Value Observed | 0.233 |

Molecular Dynamics (MD) Simulations and Conformational Transitions

Molecular dynamics (MD) simulations have been employed to investigate the catalytic mechanism and conformational changes of XMT. mdpi.comosti.govscience.govnih.govacs.org These computational studies provide insights into the dynamic nature of the enzyme and its interaction with substrates.

Quantum mechanical/molecular mechanical (QM/MM) MD simulations suggest that the substrate for the methylation reaction is likely the monoanionic form of xanthosine, where the N3 position is deprotonated, rather than the neutral form. osti.govnih.govacs.orgresearchgate.net The calculated free energy barrier for the methyl transfer from SAM to the monoanionic xanthosine is approximately 17 kcal/mol, which is a reasonable value for an enzymatic reaction. acs.orgresearchgate.net In contrast, the energy barrier for the methylation of neutral xanthosine is significantly higher. acs.orgresearchgate.net

These simulations also highlight the importance of conformational changes in the enzyme during the catalytic cycle. The flexibility of the N-terminal region is believed to play a role in substrate binding and product release. nih.gov The binding of both the methyl donor (SAM) and the substrate (xanthosine) can induce conformational shifts that optimize the active site for catalysis. mdpi.com

Functional Homology and Substrate Selectivity within the Motif B' Methyltransferase Family

XMT belongs to the plant-specific motif B' family of methyltransferases. nih.govnih.govresearchgate.net This family is characterized by a conserved structural fold and several degenerate sequence motifs, including Motif I and Post I, which are crucial for SAM binding, and Motif Post II, which is involved in substrate recognition. oup.com While sharing a high degree of sequence homology (often over 80%) with other N-methyltransferases in the caffeine biosynthetic pathway, such as theobromine synthase and caffeine synthase, XMT exhibits remarkable substrate specificity. nih.govnih.govresearchgate.netznaturforsch.com

The motif B' methyltransferase family is diverse and includes enzymes that catalyze the methylation of a wide range of small molecules, including salicylic (B10762653) acid, benzoic acid, and jasmonic acid. nih.govresearchgate.net The structural and functional comparisons within this family have been instrumental in understanding the molecular basis of their varied substrate specificities. nih.govnih.gov

Determinants of Enzyme Substrate Specificity Based on Amino Acid Residues

The high substrate specificity of XMT, which preferentially methylates xanthosine at the N7 position, is determined by specific amino acid residues within its active site. researchgate.netznaturforsch.com Structural comparisons and site-directed mutagenesis studies have identified several key residues that are critical for substrate recognition and catalysis.

Key amino acid residues determining substrate specificity in XMT and related methyltransferases:

Serine-316 (in XMT) : This residue is considered central to the recognition of the xanthosine substrate. nih.govnih.gov Comparative analysis of crystal structures suggests that Ser316 and Tyr356 in Coffea arabica XMT form hydrogen bonds with xanthosine but not with methylxanthines, contributing to its specific activity. frontiersin.org

Glutamine-161 (in XMT) vs. Histidine-160 (in DXMT) : The substitution of glutamine-161 in XMT with a histidine residue at the corresponding position in dimethylxanthine methyltransferase (DXMT) is believed to have significant catalytic consequences. nih.govrcsb.orgnih.gov The histidine residue in other caffeine synthases is thought to be essential for 3-N methylation activity. researchgate.netznaturforsch.com

Phenylalanine-266 (in XMT) vs. Isoleucine-266 (in DXMT) : This amino acid change is likely crucial for discriminating between monomethyl and dimethyl transferase activities in coffee enzymes. nih.govrcsb.orgnih.gov

These specific amino acid differences within the active site pocket account for the distinct substrate preferences and catalytic activities observed among the highly homologous N-methyltransferases of the caffeine biosynthesis pathway. rhea-db.orgoup.com

This compound Nucleosidase (N-Methyl Nucleosidase, EC 3.2.2.25)

Following the methylation of xanthosine by XMT, the resulting this compound is acted upon by this compound nucleosidase. This enzyme, also known as N-methyl nucleosidase, plays a crucial role in the second step of the caffeine biosynthesis pathway. expasy.orgqmul.ac.ukgenome.jpnih.gov

Catalytic Hydrolysis of this compound to 7-Methylxanthine (B127787) and D-Ribose

This compound nucleosidase (EC 3.2.2.25) is a hydrolase that belongs to the family of glycosylases, specifically those that hydrolyze N-glycosyl compounds. wikipedia.org The enzyme catalyzes the cleavage of the N-glycosidic bond in this compound. mdpi.comencyclopedia.pub

The reaction catalyzed by this enzyme is as follows: This compound + H₂O ⇌ 7-methylxanthine + D-ribose qmul.ac.ukwikipedia.orgebi.ac.uk

This hydrolytic reaction effectively removes the ribose sugar from this compound, yielding 7-methylxanthine and D-ribose as products. expasy.orggenome.jpgenome.jp 7-methylxanthine then serves as the substrate for the subsequent methylation step to form theobromine. mdpi.comencyclopedia.pub The enzyme preferentially hydrolyzes 3- and 7-methylpurine nucleosides. expasy.orgqmul.ac.ukgenome.jpgenome.jp While initially identified in tea leaves, this enzymatic activity is a key component of the caffeine production pathway in various plants. windows.netmdpi.comencyclopedia.pub

Characterization of Enzyme Properties and Substrate Preferences

The enzymatic landscape involving this compound is primarily defined by the enzymes responsible for its synthesis and subsequent conversion in the caffeine biosynthesis pathway, as well as by enzymes involved in the degradation of caffeine and related methylxanthines. Key enzymes that have been characterized include this compound synthase, N-methyl nucleosidase, and various N-methyltransferases, including caffeine synthase.

This compound Synthase (Xanthosine Methyltransferase)

The formation of this compound is a committed step in the caffeine biosynthesis pathway in plants such as coffee and tea. researchgate.net This reaction is catalyzed by this compound synthase (EC 2.1.1.158), also known as xanthosine methyltransferase (XMT). osti.govwikipedia.org This enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N7-position of xanthosine. wikipedia.org

Research on recombinant this compound synthase from Coffea arabica (CmXRS1) has demonstrated its high specificity for its substrate. The enzyme is specific for xanthosine, and xanthosine 5'-monophosphate (XMP) cannot serve as a substrate. researchgate.net This indicates a precise recognition mechanism within the enzyme's active site. Quantum mechanical/molecular mechanical (QM/MM) simulations suggest that the monoanionic form of xanthosine, deprotonated at the N3 position, is the likely substrate for the methylation reaction, as this lowers the free energy barrier for methyl transfer. acs.orgnih.gov

The kinetic properties of this compound synthase have been determined, providing insight into its efficiency. The Michaelis constant (K_m) for xanthosine has been reported to be 73.7 µM for the recombinant coffee enzyme CmXRS1. researchgate.net Another study on a coffee N-methyltransferase, CaXMT1, which also catalyzes the formation of this compound from xanthosine, reported a K_m value of 78 µM for xanthosine. nih.gov

N-Methyl Nucleosidase

Once formed, this compound is hydrolyzed to 7-methylxanthine and ribose. This reaction is catalyzed by a specific N-methyl nucleosidase (N-MeNase, EC 3.2.2.25). encyclopedia.pub This enzyme has been identified and characterized in tea leaves. tandfonline.com

Studies on the N-MeNase from tea leaves have revealed its substrate preferences. The enzyme shows a high degree of specificity for this compound. tandfonline.com It is distinct from other purine (B94841) nucleosidases, such as adenosine (B11128) nucleosidase (ANase), which is also present in tea leaves but does not directly participate in the main caffeine biosynthesis pathway. tandfonline.com The N-MeNase from tea leaves was found to be inhibited by EDTA and its product, 7-methylxanthine. tandfonline.com

N-Methyltransferases Acting on 7-Methylxanthine

The product of this compound hydrolysis, 7-methylxanthine, is a key intermediate that undergoes further methylation to produce theobromine and subsequently caffeine. These methylation steps are catalyzed by a group of S-adenosyl-L-methionine-dependent N-methyltransferases, often referred to as caffeine synthases (CS). nih.gov

Caffeine synthase purified from tea leaves exhibits broad substrate specificity. nih.gov It can catalyze the methylation of 7-methylxanthine to theobromine (at the N-3 position) and also the methylation of theobromine to caffeine (at the N-1 position). nih.govresearchgate.net The enzyme also shows high activity towards paraxanthine (B195701). nih.gov

In contrast, the enzymes from coffee plants appear to be more specialized. Research has identified distinct N-methyltransferases for the sequential methylation steps. For instance, CaMXMT2 from Coffea arabica specifically catalyzes the formation of theobromine from 7-methylxanthine. nih.gov Another enzyme, CaDXMT1, then catalyzes the conversion of theobromine to caffeine. nih.gov

The kinetic parameters for these N-methyltransferases highlight their substrate preferences. For the tea caffeine synthase, the K_m value for 7-methylxanthine was determined to be 344 µM. nih.gov For the coffee enzyme CaMXMT, which specifically methylates 7-methylxanthine, the K_m was found to be 50 µM, indicating a higher affinity for this substrate compared to the tea enzyme. researchgate.net

Bacterial Demethylases

In certain bacteria, such as Pseudomonas putida, a different set of enzymes, the Ndm demethylases, are involved in the catabolism of caffeine. While not directly acting on this compound, they are relevant to the metabolism of its downstream product, 7-methylxanthine. The enzyme complex NdmCDE is responsible for the N7-demethylation of 7-methylxanthine to xanthine (B1682287). mdpi.com Within this complex, NdmC is the catalytic subunit, while NdmD is a reductase. mdpi.com Another enzyme, NdmB, catalyzes the N3-demethylation of theobromine to produce 7-methylxanthine. mdpi.com

Interactive Data Tables

Table 1: Kinetic Properties of Enzymes Involved in this compound Metabolism

| Enzyme | Organism | Substrate | K_m (µM) | Product |

| This compound Synthase (CmXRS1) | Coffea arabica | Xanthosine | 73.7 | This compound |

| N-Methyltransferase (CaXMT1) | Coffea arabica | Xanthosine | 78 | This compound |

| Caffeine Synthase (CS) | Camellia sinensis (Tea) | 7-Methylxanthine | 344 | Theobromine |

| Caffeine Synthase (CS) | Camellia sinensis (Tea) | Theobromine | 186 | Caffeine |

| Caffeine Synthase (CS) | Camellia sinensis (Tea) | Paraxanthine | 24 | Caffeine |

| 7-Methylxanthine Methyltransferase (CaMXMT) | Coffea arabica | 7-Methylxanthine | 50 | Theobromine |

| Theobromine Methyltransferase (CaDXMT1) | Coffea arabica | Theobromine | 1200 | Caffeine |

Data sourced from multiple research findings. researchgate.netnih.govnih.govresearchgate.net

Table 2: Substrate Specificity of N-Methyltransferases

| Enzyme | Organism | Primary Substrates | Products |

| This compound Synthase | Coffea arabica | Xanthosine | This compound |

| Caffeine Synthase (CS) | Camellia sinensis (Tea) | 7-Methylxanthine, Theobromine, Paraxanthine | Theobromine, Caffeine |

| 7-Methylxanthine Methyltransferase (CaMXMT) | Coffea arabica | 7-Methylxanthine | Theobromine |

| Theobromine Methyltransferase (CaDXMT1) | Coffea arabica | Theobromine | Caffeine |

| N-Methyl Nucleosidase (N-MeNase) | Camellia sinensis (Tea) | This compound | 7-Methylxanthine, Ribose |

| NdmB | Pseudomonas putida | Theobromine | 7-Methylxanthine |

| NdmCDE | Pseudomonas putida | 7-Methylxanthine | Xanthine |

This table summarizes the primary catalytic functions of enzymes interacting with this compound and its direct metabolic products. nih.govtandfonline.comnih.govmdpi.com

Molecular Biology and Genetic Regulation of 7 Methylxanthosine Metabolism

Gene Cloning and Characterization of Enzymes Involved in 7-Methylxanthosine Biosynthesis and Hydrolysis

The biosynthesis of this compound from xanthosine (B1684192) and its subsequent hydrolysis to 7-methylxanthine (B127787) are the initial committed steps in the caffeine (B1668208) biosynthetic pathway. nih.gov These reactions are catalyzed by a specific N-methyltransferase and a nucleosidase, respectively.

The primary enzyme responsible for the synthesis of this compound is xanthosine methyltransferase (XMT), which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N7 position of xanthosine. nih.govimrpress.com Several genes encoding this enzyme have been cloned and characterized from caffeine-producing plants, notably from coffee (Coffea arabica) and tea (Camellia sinensis).

In Coffea arabica, two key genes, CaXMT1 and CmXRS1 (also referred to as CtCS1 in some literature before its function was fully elucidated), have been identified and extensively studied. nih.govimrpress.comresearchgate.net The cDNA for CaXMT1 was isolated from immature coffee fruits. nih.gov When expressed in Escherichia coli, the recombinant CaXMT1 protein demonstrated specific catalytic activity, converting xanthosine to this compound with a Km value of 78 μM. nih.govoup.com Similarly, the gene CmXRS1 was identified and shown to encode a this compound synthase. imrpress.comresearchgate.net The recombinant CmXRS1 protein specifically catalyzed the 7-N-methylation of xanthosine and could not use xanthosine 5'-monophosphate (XMP) as a substrate, clarifying that xanthosine is the direct precursor in this pathway. researchgate.net

From the tea plant, Camellia sinensis, caffeine synthase genes such as TCS1 have been cloned. While TCS1 is primarily known for catalyzing the later steps of caffeine biosynthesis (the conversion of 7-methylxanthine to theobromine (B1682246) and then to caffeine), the family of N-methyltransferases to which it belongs shows evolutionary relationships to the xanthosine methyltransferases. nih.govresearchgate.net The substrate specificity of these enzymes is a key determinant of the metabolic pathway. For instance, purified CaXMT1 solely catalyzes the conversion of xanthosine to this compound. nih.gov

| Gene | Organism | Encoded Enzyme | Substrate | Product | Km Value (for Xanthosine) |

| CaXMT1 | Coffea arabica | Xanthosine Methyltransferase | Xanthosine | This compound | 78 μM nih.govoup.com |

| CmXRS1 | Coffea arabica | This compound Synthase | Xanthosine | This compound | 73.7 μM researchgate.net |

| TCS1 | Camellia sinensis | Caffeine Synthase | 7-Methylxanthine, Theobromine | Theobromine, Caffeine | Not applicable |

Following its synthesis, this compound is hydrolyzed to 7-methylxanthine and ribose. This reaction is catalyzed by a this compound nucleosidase. The genetic basis of this enzymatic step has been a subject of investigation, with evidence pointing towards a few possibilities.

An N-methyl nucleosidase that hydrolyzes this compound to produce 7-methylxanthine has been detected and purified from tea leaves. researchgate.net However, the gene encoding this specific enzyme in tea or coffee has not been definitively cloned and characterized. frontiersin.org

Intriguingly, some research suggests that xanthosine methyltransferase itself may possess dual functionality. Studies on recombinant CaXMT1 have shown that while the purified enzyme produces this compound, crude extracts of E. coli expressing CaXMT1 can produce 7-methylxanthine directly from xanthosine. nih.gov This suggests that either native E. coli enzymes can hydrolyze this compound, or that CaXMT1 might also catalyze the removal of the ribose moiety, possibly in a coupled reaction with methylation. nih.govnih.govsrmist.edu.in

Further research has led to the identification of a gene, XapA , from E. coli, which, when purified, demonstrated this compound nucleosidase activity. researchgate.net This was confirmed by reacting the purified XapA enzyme with radiolabelled this compound, which resulted in the production of 7-methylxanthine. researchgate.net This finding suggests that bacterial systems can possess the necessary enzymatic machinery for this conversion, which has implications for heterologous production systems.

Genetic Engineering and Heterologous Expression of this compound Pathway Enzymes

The cloning of genes involved in this compound metabolism has paved the way for their expression in heterologous host organisms. This approach, known as genetic engineering or synthetic biology, allows for the detailed study of enzyme function, the reconstitution of metabolic pathways outside their native plant hosts, and the potential for microbial production of valuable methylxanthines.

Escherichia coli has been a workhorse for the heterologous expression of plant enzymes due to its rapid growth and well-established genetic tools. The enzymes for this compound synthesis have been successfully expressed in this prokaryotic host.

For instance, the Coffea arabica gene CaXMT1 has been expressed in E. coli to produce an active xanthosine methyltransferase. nih.gov In vitro functional analyses of the recombinant CaXMT1 expressed in E. coli confirmed its ability to catalyze the conversion of xanthosine to 7-methylxanthine. plos.org The co-expression of CaXMT1 with other caffeine biosynthesis enzymes, such as caffeine synthase (TCS1) from tea, in a single E. coli system has demonstrated the feasibility of reconstituting a significant portion of the caffeine pathway in a bacterial host. plos.org The observation that crude extracts of E. coli can facilitate the hydrolysis of this compound to 7-methylxanthine further highlights the utility of this system for producing downstream products. nih.govoup.com

Eukaryotic hosts are also valuable for expressing plant enzymes, as they can provide a cellular environment more conducive to the proper folding and post-translational modifications of complex proteins.

Saccharomyces cerevisiae (baker's yeast) has been engineered for the production of caffeine and its precursors. By co-expressing Coffea arabica xanthosine methyltransferase (CaXMT1) and Camellia sinensis caffeine synthase (TCS1), researchers have successfully demonstrated the biosynthesis of caffeine from exogenously supplied xanthosine. nih.govigem.org This confirms the functional expression and activity of the enzymes responsible for converting xanthosine to this compound and subsequently to other methylxanthines within the yeast cell.

Transgenic tobacco (Nicotiana tabacum) plants have also been developed to produce caffeine. This was achieved by introducing the genes for the caffeine biosynthesis pathway, including the initial N-methyltransferases. nih.gov The successful production of caffeine in these transgenic plants indicates that the introduced enzymes, including the one responsible for this compound synthesis, are functional and can integrate with the host plant's metabolism to access the necessary precursors. nih.govresearchgate.net

More recently, the heterologous expression of methylxanthine synthesis enzymes has been demonstrated in human cells. biorxiv.org Enzymes from Coffea arabica and Camellia sinensis were expressed in human cell lines, and their activity patterns with various xanthine (B1682287) substrates were comparable to those observed in vitro. biorxiv.org This work opens up possibilities for using these enzymes as reporter genes for cellular processes. biorxiv.org

| Host Organism | Expressed Gene(s) | Substrate(s) | Product(s) | Key Finding |

| Escherichia coli | CaXMT1 | Xanthosine | 7-Methylxanthine | Successful expression of active XMT and utilization of host enzymes for hydrolysis. nih.govplos.org |

| Saccharomyces cerevisiae | CaXMT1, TCS1 | Xanthosine | Theobromine, Caffeine | Reconstitution of the caffeine biosynthetic pathway in yeast. nih.govigem.org |

| Tobacco (Nicotiana tabacum) | Caffeine biosynthesis N-methyltransferases | Endogenous precursors | Caffeine | In planta reconstitution of the caffeine pathway for potential pest resistance. nih.gov |

| Human Cells | C. arabica & C. sinensis methyltransferases | Xanthine substrates | Methylxanthines | Demonstration of functional enzyme expression in a mammalian system. biorxiv.org |

The ability to express pathway enzymes in microbial hosts allows for the application of metabolic engineering principles to optimize the production of this compound and its derivatives. A key goal is to enhance the metabolic flux towards the desired product.

One strategy involves redirecting the host's central metabolism to increase the supply of precursor molecules. In S. cerevisiae, for example, efforts have been made to engineer the native purine (B94841) metabolism to increase the endogenous pool of xanthosine available for conversion to this compound.

Another approach is to address potential bottlenecks in the heterologous pathway. For instance, if the hydrolysis of this compound to 7-methylxanthine is found to be rate-limiting, one could co-express a specific and efficient N-methyl-nucleosidase to enhance this step. nih.gov Furthermore, enzyme engineering techniques can be employed to improve the catalytic efficiency or alter the substrate specificity of the pathway enzymes. By creating and screening mutant versions of xanthosine methyltransferase or caffeine synthase, it may be possible to develop strains that accumulate specific desired methylxanthines, such as theobromine instead of caffeine. nih.gov These strategies, combining pathway reconstitution with targeted genetic modifications, are crucial for developing efficient microbial cell factories for the production of valuable purine alkaloids.

Transcriptomic and Proteomic Analyses of Regulatory Networks

The regulation of this compound metabolism is intricately linked to complex gene and protein expression networks. Advances in transcriptomics and proteomics have enabled detailed analyses of these networks, revealing key regulatory genes and the influence of developmental and environmental cues on the biosynthesis of purine alkaloids.

Differential Gene Expression Profiling during Purine Alkaloid Accumulation

Transcriptomic analysis, particularly through RNA sequencing (RNA-seq), has been instrumental in identifying differentially expressed genes (DEGs) during the accumulation of purine alkaloids in plants like Camellia and Coffea.

In a study comparing a theobromine-rich, caffeine-free Camellia ptilophylla plant (TB) with a caffeine-containing plant (CAF), RNA-seq analysis revealed significant differences in the expression of genes involved in the purine alkaloid biosynthetic pathway. maxapress.commaxapress.com The analysis showed that genes related to xanthosine synthesis, specifically those in the S-adenosyl-L-methionine (SAM) cycle and the AMP pathway, were significantly associated with the differential accumulation of these alkaloids. maxapress.commaxapress.com

Key findings from this comparative transcriptomic analysis indicated that the high theobromine content in the TB plant was linked to the significantly higher expression of specific methyltransferase genes. maxapress.com Notably, TCS-2 and TCS-3 (Tea caffeine synthase) and several MXMTs (7-methylxanthine methyltransferase) were upregulated in the TB plant. maxapress.comeurekalert.org Conversely, TCS-1, the gene that catalyzes the final step to produce caffeine, was downregulated in the theobromine-rich plant. maxapress.com Furthermore, genes involved in the degradation of purine alkaloids were generally less active in the TB plant compared to the CAF plant. maxapress.com

Another study investigating the effects of feeding tea plant shoot tips and roots with various purine alkaloids demonstrated a feedback inhibition mechanism at the genetic level. nih.gov When exposed to caffeine, theobromine, or theophylline (B1681296), the expression of key caffeine biosynthesis genes, TCS and MXMT, was significantly repressed. nih.gov This suggests that the accumulation of these alkaloids can trigger a downregulation of their own synthesis pathway.

The following table summarizes the key genes and their expression changes during purine alkaloid accumulation.

| Gene/Gene Family | Organism | Condition/Tissue | Expression Change | Implication | Reference |

| SAM cycle genes | Camellia ptilophylla | Theobromine-rich vs. Caffeine-rich plants | Significantly related to differential accumulation | Key pathway for providing methyl groups for methylation. | maxapress.commaxapress.com |

| AMP pathway genes | Camellia ptilophylla | Theobromine-rich vs. Caffeine-rich plants | Significantly related to differential accumulation | A primary route for xanthosine synthesis. | maxapress.commaxapress.com |

| MXMT-4, MXMT-5, MXMT-7 | Camellia ptilophylla | Theobromine-rich plant | Upregulated | Contributes to high theobromine content. maxapress.com | maxapress.com |

| TCS-1 | Camellia ptilophylla | Theobromine-rich plant | Downregulated | Consistent with the lack of caffeine production. maxapress.com | maxapress.com |

| TCS-2, TCS-3 | Camellia ptilophylla | Theobromine-rich plant | Upregulated | May play a role in theobromine biosynthesis. maxapress.comeurekalert.org | maxapress.comeurekalert.org |

| TCS, MXMT | Camellia sinensis | Shoot tips and roots fed with purine alkaloids | Repressed | Indicates feedback inhibition of the caffeine synthesis pathway. nih.gov | nih.gov |

Influence of Developmental Stages and Environmental Factors on Enzyme Expression

The expression of enzymes involved in the this compound metabolic pathway is not static; it is dynamically regulated by the plant's developmental stage and external environmental conditions.

Developmental Regulation:

Studies in tea (Camellia sinensis) and coffee (Coffea species) have shown that the expression of genes encoding caffeine biosynthetic enzymes is highly dependent on tissue age and developmental stage.

In Camellia sinensis, the transcript levels of Tea caffeine synthase (TCS) are highest in young, developing leaves and decline significantly as the leaves mature. researchgate.net This pattern of expression correlates with the higher accumulation of caffeine in younger tea leaves.

In Coffea arabica and Coffea canephora, quantitative RT-PCR has shown that the expression of caffeine biosynthesis genes like XMT (xanthosine N-methyltransferase) and DXMT (3,7-dimethylxanthine methyltransferase) is significantly higher in young leaves compared to mature leaves. researchgate.net

Environmental Factors:

Environmental stress can also modulate the expression of genes in the purine alkaloid pathway.

Drought Stress: In tea plants, drought stress has been shown to suppress the gene expression of TCS in leaves. researchgate.net This indicates that water availability is a critical factor influencing the plant's capacity for caffeine synthesis.

Light/Canopy Position: Micro-environmental factors, such as the position of coffee beans in the canopy, can influence gene expression and metabolite accumulation. Coffee beans from the lower canopy, which experience different light conditions, have been found to have higher caffeine content. nih.gov However, in one study, no significant difference was observed in the expression of caffeine biosynthesis genes between canopy positions, suggesting that the variation might be captured at developmental stages not analyzed or influenced by other regulatory layers. nih.gov

Nitrogen Supply: The availability of nitrogen, a key component of alkaloids, can also have an effect. The amount of TCS transcripts in tea leaves was observed to increase slightly when a nitrogen source was supplied. researchgate.net

The table below details the influence of these factors on key enzymes.

| Factor | Organism | Gene/Enzyme | Tissue | Effect on Expression | Reference |

| Leaf Development | Camellia sinensis | TCS | Leaves | Highest in young leaves, declines with maturity. | researchgate.net |

| Leaf Development | Coffea species | XMT, DXMT | Leaves | Higher in young leaves than mature leaves. | researchgate.net |

| Fruit Development | Coffea species | Caffeine biosynthesis genes | Beans (Endosperm) | Sharply reduced compared to leaves; peaks at the green stage. researchgate.netnih.gov | researchgate.netnih.gov |

| Drought Stress | Camellia sinensis | TCS | Leaves | Suppressed expression. | researchgate.net |

| Nitrogen Supply | Camellia sinensis | TCS | Leaves | Slightly increased expression. | researchgate.net |

Metabolic Interconversions and Downstream Pathways of 7 Methylxanthosine

Central Role of 7-Methylxanthosine as an Intermediate

While an alternative pathway involving the methylation of xanthosine (B1684192) 5'-monophosphate (XMP) to 7-methyl-XMP has been proposed, current research, particularly molecular studies on the recombinant this compound synthase, indicates that xanthosine itself is the preferred substrate, not XMP. genome.jpimrpress.comresearchgate.net This solidifies the central role of the xanthosine → this compound conversion in the caffeine (B1668208) biosynthesis cascade. imrpress.comimrpress.com Following its formation, this compound serves as the immediate precursor for 7-methylxanthine (B127787), continuing the metabolic sequence toward theobromine (B1682246) and caffeine. nih.govwikipedia.org

Conversion to 7-Methylxanthine as a Pivotal Step towards Theobromine and Caffeine

The transformation of this compound to 7-methylxanthine is a pivotal hydrolysis reaction that paves the way for subsequent methylation steps leading to theobromine and ultimately caffeine. researchgate.net This conversion is catalyzed by the enzyme N-methylxanthine nucleosidase, which cleaves the ribose group from this compound. imrpress.comnih.gov The resulting product, 7-methylxanthine, is the substrate for the next methylation event in the pathway. frontiersin.org

The main biosynthetic route, strongly supported by tracer studies and enzymatic assays, follows the sequence: xanthosine → this compound → 7-methylxanthine → theobromine → caffeine. nih.govimrpress.comimrpress.com In this pathway, 7-methylxanthine is methylated at the N-3 position by the enzyme theobromine synthase to produce theobromine (3,7-dimethylxanthine). imrpress.comnih.gov Subsequently, theobromine is methylated at the N-1 position by caffeine synthase to yield caffeine (1,3,7-trimethylxanthine). nih.gov It is noteworthy that in some plants, a single enzyme with broad substrate specificity, known as caffeine synthase, can catalyze both the conversion of 7-methylxanthine to theobromine and theobromine to caffeine. imrpress.comimrpress.com

The conversion of this compound to 7-methylxanthine is therefore a critical link in the chain of reactions that transforms a simple purine (B94841) nucleoside into the widely known stimulants theobromine and caffeine. wikipedia.org

Linkages to Other Methylxanthine Derivatives within Plant Metabolism

While the primary metabolic fate of this compound is its conversion to 7-methylxanthine and subsequently to theobromine and caffeine, the enzymes involved in this pathway can exhibit broad substrate specificity, leading to the formation of other methylxanthine derivatives. imrpress.com For instance, the N-methyltransferases that catalyze the methylation steps in caffeine biosynthesis can sometimes act on other substrates, giving rise to minor metabolic pathways. imrpress.com

One such minor pathway observed in tea leaves involves the conversion of 7-methylxanthine to paraxanthine (B195701) (1,7-dimethylxanthine), which can then be methylated to caffeine. imrpress.com Although this is not the primary route, it demonstrates the metabolic flexibility within the plant. Theobromine (3,7-dimethylxanthine) and theophylline (B1681296) (1,3-dimethylxanthine) are other significant dimethylxanthines. Theobromine is a direct downstream product in the main caffeine synthesis pathway, while theophylline is more commonly considered a catabolite of caffeine in plants. nih.gov The interconnections between these compounds are largely governed by the substrate affinities of the various N-methyltransferases present in the specific plant species. frontiersin.org

Analytical Methodologies for the Quantitative and Qualitative Assessment of 7 Methylxanthosine in Research

Chromatographic Separation Techniques

Chromatography is a fundamental laboratory technique for the separation of mixtures. For a compound like 7-methylxanthosine, which is often present in complex biological samples alongside other structurally similar methylxanthines, chromatographic methods provide the necessary resolving power for effective analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of methylxanthines due to its efficiency, sensitivity, specificity, and speed. srce.hr It is widely used for both the isolation and quantification of this compound and its related compounds from diverse sources, including plant extracts and biological fluids. srce.hrresearchgate.net

The most common approach for methylxanthine analysis is Reversed-Phase HPLC (RP-HPLC). srce.hr In this mode, a nonpolar stationary phase, typically a C18 column, is used in conjunction with a more polar mobile phase. nih.govejgm.co.uk The separation is based on the differential partitioning of the sample components between the two phases.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. Typical mobile phases consist of mixtures of water, methanol, and acetonitrile. srce.hr To improve peak shape and resolution, the mobile phase is often modified with acids such as acetic, phosphoric, or formic acid. srce.hr Elution can be performed under isocratic conditions (constant mobile phase composition) or gradient conditions (composition changes over time), with isocratic elution being frequently employed for xanthine (B1682287) analysis. srce.hrresearchgate.net A developed HPLC method can offer excellent resolution for compounds like caffeine (B1668208) in less than 3.5 minutes, demonstrating the technique's potential for rapid analysis. ejgm.co.uk

The following table summarizes typical parameters used in HPLC methods for the analysis of methylxanthines.

| Parameter | Common Specification | Purpose |

| Technique | Reversed-Phase HPLC (RP-HPLC) | Separates compounds based on hydrophobicity. |

| Stationary Phase | C18 Column | Provides a nonpolar surface for interaction. nih.gov |

| Mobile Phase | Water, Methanol, Acetonitrile mixtures | Elutes the compounds from the column. srce.hr |

| Modifiers | Acetic Acid, Phosphoric Acid, Formic Acid | Improves peak shape and resolution. srce.hr |

| Elution Mode | Isocratic or Gradient | Maintains constant or varies mobile phase composition. srce.hrresearchgate.net |

| Flow Rate | ~1.0 mL/min | Controls the speed of the separation. ejgm.co.ukisciii.es |

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and simple method for the qualitative analysis and visualization of reaction products in biochemical studies involving this compound. aga-analytical.com.pl It is particularly useful for monitoring the progress of enzymatic reactions, such as the conversion of xanthosine (B1684192) to this compound. nih.gov

In a typical TLC analysis, the sample is spotted onto a plate coated with a thin layer of an adsorbent, most commonly silica (B1680970) gel. aga-analytical.com.pl The plate is then placed in a sealed chamber containing a solvent system (mobile phase), which moves up the plate by capillary action. protocols.io The separation occurs as different compounds travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. aga-analytical.com.pl

After the separation, the spots corresponding to different compounds are visualized. While some compounds are colored and can be seen directly, this compound and related purines are typically colorless. Therefore, visualization is often achieved by illuminating the plate with ultraviolet (UV) light. nih.govcore.ac.uk The compounds can absorb the UV light and appear as dark spots on a fluorescent background. In studies involving radiolabeled substrates, such as [methyl-¹⁴C], the products on the TLC plate can be visualized by autoradiography. nih.gov This allows for clear identification of the methylated products formed during the reaction. nih.gov

Spectrometric Detection and Identification

Following chromatographic separation, spectrometric detectors are used for the identification and quantification of the eluted compounds. These detectors measure the interaction of the molecules with electromagnetic radiation or determine their mass, providing both quantitative data and structural information.

Ultraviolet (UV) detection is the most commonly used method in conjunction with HPLC for the analysis of methylxanthines. nih.gov It is a simple, robust, and non-destructive technique. The principle is based on the ability of molecules with chromophores, such as the purine (B94841) ring system in this compound, to absorb light in the UV-visible spectrum.

For xanthines, detection is typically carried out at or around a wavelength of 273 nm. nih.gov A Diode Array Detector (DAD) is particularly suitable as it allows for the analysis of absorbance across a range of wavelengths simultaneously, which can aid in peak identification and purity assessment. srce.hr The combination of HPLC with UV detection provides a reliable and straightforward method for quantifying this compound in various samples. researchgate.net

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. i3membrane.com When coupled with liquid chromatography, the resulting technique, LC-MS, combines the separation power of LC with the high specificity and sensitivity of MS. i3membrane.comimprovedpharma.com

LC-MS is invaluable for the unambiguous identification and structural confirmation of compounds like this compound. improvedpharma.com While HPLC-UV may be sufficient for quantification, MS provides definitive molecular weight information. For even greater specificity and structural elucidation, tandem mass spectrometry (MS/MS) is employed. improvedpharma.comeag.com In an LC-MS/MS system, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. eag.com This process provides a unique fragmentation pattern that acts as a structural fingerprint of the molecule, allowing for highly confident identification. srce.hr

The extreme sensitivity of LC-MS/MS makes it the ideal choice for trace analysis, enabling the detection and quantification of very low concentrations of this compound in complex biological matrices like blood or urine. eag.comcreative-proteomics.com This capability is essential for pharmacokinetic studies and for analyzing metabolic pathways where intermediates may be present in minute quantities. researchgate.neteag.com

Biological and Ecological Roles of 7 Methylxanthosine Pathway Metabolites

Contribution to Plant Chemical Defense Mechanisms

The production of 7-methylxanthosine is the first committed step in the caffeine (B1668208) biosynthesis pathway, a process central to the defense strategies of plants like coffee (Coffea arabica) and tea (Camellia sinensis). nih.govimrpress.comask-force.org The subsequent conversion of this compound to other methylxanthines, such as theobromine (B1682246) and caffeine, results in a suite of compounds with potent defensive properties. imrpress.comask-force.org

Anti-Herbivory Properties mediated by Downstream Methylxanthines

The primary role of methylxanthines derived from the this compound pathway is to deter herbivores. ask-force.orgresearchgate.net Caffeine and other related alkaloids are toxic to many insects, acting as natural pesticides. ask-force.orgbio-conferences.org For instance, these compounds can inhibit phosphodiesterase activity in insects, leading to increased levels of cyclic AMP, which can cause paralysis and even death. researchgate.net The bitter taste of these alkaloids also acts as a feeding deterrent for many herbivores. researchgate.net

Transgenic plants engineered to produce caffeine have demonstrated enhanced resistance to pests. researchgate.net Tobacco plants modified to synthesize caffeine showed strong tolerance against herbivores like the tobacco cutworm. researchgate.net This protective effect underscores the importance of the methylxanthine biosynthetic pathway in plant defense.

Allelopathic Effects and Inter-Plant Interactions

Methylxanthines, including caffeine and theobromine, exhibit allelopathic properties, meaning they can inhibit the germination and growth of nearby competing plants. bio-conferences.orgagrojournal.org When these compounds are released into the soil from leaf litter or root exudates, they can suppress the growth of other plant species, giving the methylxanthine-producing plant a competitive advantage. nih.govagrojournal.org

Studies have shown that aqueous extracts from coffee plants, which are rich in caffeine, can significantly inhibit the seed germination and radicle growth of various plants, including lettuce and fescue. bio-conferences.orgagrojournal.org The inhibitory effect of different purine (B94841) alkaloids varies, with caffeine generally showing the strongest allelopathic activity, followed by theophylline (B1681296), paraxanthine (B195701), and theobromine. nih.govresearchmap.jp This chemical interference is a key aspect of the ecological strategy of caffeine-producing plants.

| Allelopathic Compound | Effect on Competing Plants | Source(s) |

| Caffeine | Strong inhibition of seed germination and cell proliferation. | agrojournal.orgnih.govresearchmap.jp |

| Theophylline | Moderate inhibition of cell proliferation. | nih.govresearchmap.jp |

| Paraxanthine | Moderate inhibition of cell proliferation. | nih.govresearchmap.jp |

| Theobromine | Weak inhibition of cell proliferation. | nih.govresearchmap.jp |

Induction of Stress Resistance and Defense Signaling Pathways in Plants

The presence of methylxanthines can prime a plant's defense systems, making it more resistant to a broad range of biotic stresses. researchgate.net The production of these compounds can trigger the plant's innate immune system, leading to the activation of defense-related genes and signaling pathways. researchgate.net This state of heightened alert allows the plant to respond more quickly and effectively to attacks from pathogens and herbivores.

Phytohormones like jasmonic acid are key signaling molecules in plant defense, and their pathways can be influenced by the presence of defensive compounds like methylxanthines. encyclopedia.pub The synthesis of these alkaloids is part of a complex network that helps plants perceive and respond to environmental threats, ultimately enhancing their survival and fitness. mdpi.comfrontiersin.org

Potential in Synthetic Biology and Biosynthetic Engineering

The biosynthetic pathway that produces this compound and other methylxanthines is a prime target for metabolic engineering and synthetic biology applications. rsc.orgresearchgate.net By harnessing the genes and enzymes from this pathway, scientists can engineer microorganisms to produce valuable compounds like caffeine and its derivatives. rsc.orgnih.gov

Design and Engineering of Methylxanthine Biosynthesis in Non-Native Organisms

Researchers have successfully engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce methylxanthines. rsc.orgresearchgate.netnih.gov This is achieved by introducing the genes that encode the necessary enzymes from plants such as coffee and tea into the microbes. rsc.orgnih.gov The core pathway involves the conversion of xanthosine (B1684192) to this compound, followed by further methylation steps to produce theobromine and caffeine. nih.govnih.gov

The key enzymes in this engineered pathway include:

Xanthosine methyltransferase (XMT): Catalyzes the conversion of xanthosine to this compound. nih.govuniprot.org

7-methylxanthine (B127787) N-methyltransferase (MXMT) / Theobromine synthase: Converts 7-methylxanthine to theobromine. royalsocietypublishing.orgresearchgate.net

Caffeine synthase (CS): Catalyzes the final step, the methylation of theobromine to caffeine. imrpress.comnih.gov

By optimizing the expression of these enzymes and engineering the host organism's metabolism to increase the supply of precursors, scientists have been able to achieve de novo synthesis of caffeine and other methylxanthines. rsc.orgrsc.orgnih.gov This microbial production platform offers a potentially more sustainable and cost-effective alternative to chemical synthesis or extraction from plants. rsc.orgacs.org

| Engineered Organism | Key Enzymes Expressed | Product(s) | Source(s) |

| Escherichia coli | Tea caffeine synthase (TCS1) | Caffeine, Theobromine | rsc.orgrsc.org |

| Saccharomyces cerevisiae | Coffee xanthosine methyltransferase (CaXMT1), Tea caffeine synthase (TCS1) | Caffeine, Theophylline, 3-methylxanthine | researchgate.netnih.govnih.gov |

Conceptual Frameworks for Intercellular Communication Utilizing Methylxanthine Derivatives

The unique properties of methylxanthines and the ability to engineer their production are being explored for creating novel intercellular communication systems in synthetic biology. biorxiv.org The concept involves engineering "sender" cells to produce a specific methylxanthine, like caffeine, in response to a particular stimulus. biorxiv.org These molecules can then diffuse and be detected by "receiver" cells that have been engineered with synthetic receptors for that specific methylxanthine. biorxiv.org

This type of engineered cell-to-cell signaling could be used to program complex behaviors in cell populations, with potential applications in tissue engineering and smart therapeutics. biorxiv.org The use of methylxanthines as signaling molecules is advantageous because they are small, can pass through cell membranes, and are not typically found in mammalian systems, which provides a degree of orthogonality. biorxiv.org This emerging area of research highlights the versatile potential of the this compound pathway beyond its natural role in plants.

Future Directions and Research Opportunities in 7 Methylxanthosine Studies

Deeper Elucidation of Regulatory Mechanisms Governing Biosynthesis and Catabolism

The biosynthesis of 7-methylxanthosine is the first committed step in the main pathway leading to caffeine (B1668208). wikipedia.org This pathway, primarily elucidated in coffee and tea plants, follows the route: xanthosine (B1684192) → this compound → 7-methylxanthine (B127787) → theobromine (B1682246) → caffeine. nih.govscielo.br The conversion of xanthosine to this compound is catalyzed by the enzyme S-adenosyl-L-methionine:xanthosine N7-methyltransferase, commonly known as this compound synthase. wikipedia.orgsrmist.edu.in

While the enzymatic steps are generally mapped out, the regulatory networks that control the flux through this pathway are not fully understood. The expression of the N-methyltransferase (NMT) genes, including this compound synthase, appears to be a principal control point for caffeine biosynthesis. windows.netacs.org Research has identified that the accumulation of purine (B94841) alkaloids is heavily influenced by the expression levels of these NMT genes. royalsocietypublishing.org

Future research should focus on:

Transcriptional Regulation: A number of transcription factor families, such as WRKY, MYB, MYC, bZIP, and NAC, have been predicted to regulate the genes of the caffeine biosynthesis pathway. acs.orgoup.comnih.gov However, only a few, like CsNAC7 and CsMYB184 in tea, have been functionally characterized. oup.com A comprehensive identification of the specific transcription factors that bind to the promoter regions of the this compound synthase gene is needed. Investigating how these factors integrate developmental cues and environmental signals to modulate gene expression will be crucial.

Hormonal and Environmental Influence: The biosynthesis of caffeine is known to be influenced by phytohormones like salicylic (B10762653) acid and methyl jasmonate, as well as environmental factors such as light intensity, salinity, and drought. researchgate.netoup.com For instance, feeding tea plant shoot tips with caffeine or theophylline (B1681296) can lead to the downregulation of xanthosine methyltransferase (XMT) genes. frontiersin.org Systematic studies are required to understand precisely how these signals are transduced to regulate the activity and expression of this compound synthase and subsequent enzymes.

Catabolism: Information on the catabolism of this compound is particularly sparse. While the degradation pathways for caffeine and theophylline are better characterized, often involving demethylation to xanthine (B1682287), the specific enzymes and regulatory processes involved in the breakdown of this compound itself are largely unknown. nih.govscielo.br Identifying the enzymes responsible for its degradation and the conditions that trigger this process is a significant gap in our knowledge.

Advanced Structural-Functional Analysis of Key Enzymes

The enzymes of the purine alkaloid pathway, particularly the N-methyltransferases, present a compelling case of evolutionary adaptation. These enzymes exhibit distinct but often overlapping substrate specificities. This compound synthase, for example, specifically catalyzes the N7-methylation of xanthosine. srmist.edu.inimrpress.com This is distinct from other N-methyltransferases in the pathway, such as theobromine synthase and caffeine synthase, which act on different substrates. srmist.edu.inimrpress.com

Key research opportunities include:

High-Resolution Structural Studies: While functional characterization of recombinant this compound synthase has been performed, high-resolution crystal structures of the enzyme, both in its unbound state and in complex with its substrates (xanthosine and S-adenosyl-L-methionine) and products, are needed. Such studies would provide a precise map of the active site, revealing the key amino acid residues responsible for substrate recognition and catalysis.

Substrate Binding Dynamics: Research has shown that the substrate specificity of N-methyltransferases involved in caffeine synthesis can be dependent on a single amino acid residue. wikipedia.org Future studies employing site-directed mutagenesis combined with kinetic analysis can further pinpoint the residues that define the strict substrate preference of this compound synthase. Computational modeling and molecular dynamics simulations could complement these experimental approaches to visualize substrate binding and the catalytic mechanism in real-time.

Catalytic Site Evolution: The N-methyltransferases in the caffeine pathway are closely homologous. wikipedia.org A comparative structural and sequence analysis across different purine alkaloid-producing plant species could illuminate the evolutionary trajectory of these enzymes. Understanding how the catalytic sites have diverged from a common ancestor to achieve their specialized functions (e.g., methylation at the N7, N3, or N1 position) would provide fundamental insights into enzyme evolution and function. Recent studies suggest that the methyl transfer and subsequent nucleoside cleavage (conversion of this compound to 7-methylxanthine) might be catalyzed by a single enzyme, a hypothesis that warrants further structural and functional investigation. srmist.edu.inigem.org

| Enzyme | EC Number | Function in Caffeine Biosynthesis |

| This compound Synthase | 2.1.1.158 | Catalyzes the conversion of xanthosine to this compound. srmist.edu.in |

| N-methylnucleosidase | 3.2.2.25 | Catalyzes the hydrolysis of this compound to 7-methylxanthine. frontiersin.orgigem.org |

| Theobromine Synthase | 2.1.1.159 | Catalyzes the conversion of 7-methylxanthine to theobromine. srmist.edu.in |

| Caffeine Synthase | 2.1.1.160 | Catalyzes the final two steps: 7-methylxanthine to theobromine, and theobromine to caffeine. srmist.edu.inimrpress.com |

Biotechnological Applications for Enhanced Production or Derivatization of Purine Alkaloids

The genetic and enzymatic knowledge of the this compound pathway opens up significant biotechnological avenues. The ability to manipulate this pathway could lead to crops with tailored alkaloid profiles or the creation of bioreactor systems for producing valuable compounds.

Future research should explore:

Metabolic Engineering in Plants: Genetic modification has already shown promise. For instance, the suppression of the theobromine synthase gene in Coffea arabica using RNA interference (RNAi) resulted in transgenic coffee plants with significantly reduced caffeine content and an accumulation of 7-methylxanthine. royalsocietypublishing.org This demonstrates the potential for creating naturally low-caffeine or decaffeinated coffee and tea varieties by targeting genes upstream or downstream of this compound. Conversely, overexpressing key enzymes like this compound synthase could potentially enhance caffeine production if desired.

Heterologous Expression Systems: The genes for caffeine biosynthesis from coffee and tea have been successfully expressed in microorganisms like Escherichia coli and yeast. researchgate.netresearchgate.net These heterologous systems can be optimized as cellular factories for the de novo production of this compound, theobromine, or caffeine from simple sugars. This approach avoids the complexities of agricultural production and allows for the synthesis of these alkaloids in controlled bioreactors.

Enzymatic Derivatization: By understanding the structure and function of enzymes like this compound synthase, protein engineering could be used to alter their substrate specificity. This could enable the creation of novel purine alkaloids with potentially new or enhanced bioactive properties. Engineered enzymes could be used in biocatalytic processes to modify this compound or other precursors into a range of valuable derivatives.

Comprehensive Ecological Impact Assessments of this compound Pathway Modulation in Plants

Purine alkaloids are not just secondary metabolites; they play a crucial ecological role for the plant, primarily as a chemical defense mechanism against herbivores and pathogens. researchgate.net Therefore, any biotechnological modulation of the this compound pathway necessitates a thorough evaluation of its ecological consequences.

Key areas for assessment include:

Plant-Herbivore and Plant-Pathogen Interactions: Altering the concentration of this compound and its downstream products like theobromine and caffeine will likely change the plant's resistance to pests and diseases. Studies are needed to quantify how plants with modified alkaloid profiles fare against a range of generalist and specialist herbivores and microbial pathogens.

Allelopathic Effects: Caffeine and related compounds can be released into the soil, where they can inhibit the germination and growth of competing plants. Assessing how changes in the purine alkaloid profile affect the plant's allelopathic potential is important for understanding its competitiveness in both natural and agricultural ecosystems.

Q & A

Q. What is the role of 7-methylxanthosine in caffeine biosynthesis, and how is it synthesized experimentally?

- Answer : this compound is a key intermediate in caffeine biosynthesis. It is synthesized via the methylation of xanthosine by xanthosine methyltransferase (XMT), using S-adenosyl-L-methionine (SAM) as the methyl donor . Experimental validation involves recombinant enzyme assays (e.g., expressing CaXMT1 in E. coli), followed by thin-layer chromatography (TLC) or HPLC to detect this compound production .

Q. What analytical methods are used to detect and quantify this compound in plant tissues?

- Answer : Common methods include:

- TLC with radiolabeled [methyl-¹⁴C] SAM to trace methyl group transfer .

- HPLC coupled with UV or mass spectrometry for quantification .

- Enzyme-linked assays using recombinant N-methyltransferases to confirm substrate specificity .

Q. How does the removal of ribose from this compound occur enzymatically?

- Answer : Ribose removal is catalyzed by nucleosidase enzymes, such as N-methyl nucleosidase, which hydrolyzes this compound to 7-methylxanthine. However, gene cloning for this enzyme remains a challenge, requiring functional validation via crude plant extracts or heterologous expression systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme activity reports (e.g., CaXMT1 catalyzing multiple steps)?

- Answer : Contradictions arise from differences in experimental setups (e.g., purified vs. crude enzymes). For example:

- Purified CaXMT1 exclusively converts xanthosine to this compound .

- Crude CaXMT1 extracts may co-purify other enzymes (e.g., nucleosidases), leading to 7-methylxanthine production .

- Methodology : Use affinity-tagged recombinant proteins and knockout mutants to isolate enzyme-specific activity .

Q. What transcriptomic approaches identify tissue-specific regulation of this compound biosynthesis?

- Answer : RNA-seq or microarray analysis of tissues (e.g., tea flowers vs. leaves) can reveal differential expression of genes like 7-NMT (this compound synthase). Pairing transcriptomics with metabolite profiling (e.g., LC-MS) links gene expression to this compound accumulation .

Q. Why is this compound synthase activity considered rate-limiting in caffeine biosynthesis?

- Answer : SAM availability does not limit caffeine production; instead, kinetic studies show that XMT (this compound synthase) has lower catalytic efficiency compared to downstream methyltransferases. Overexpression of XMT in transgenic plants increases this compound and caffeine levels, confirming its regulatory role .

Q. How do researchers validate the presence of alternative pathways (e.g., XMP → this compound) in caffeine biosynthesis?

- Answer : Isotopic labeling (e.g., ¹⁴C-XMP) and enzyme inhibition assays are used. For instance:

- Blocking XMT activity with inhibitors (e.g., SAH) reduces xanthosine-derived this compound but not XMP-derived pathways .

- Gene silencing (e.g., RNAi) of XMT in coffee plants can test pathway redundancy .

Methodological Best Practices

Q. What experimental designs ensure reproducibility in enzyme kinetic studies of this compound-related enzymes?

- Answer :

- Use recombinant enzymes with standardized activity assays (e.g., fixed SAM concentrations).

- Include negative controls (e.g., heat-inactivated enzymes) and positive controls (e.g., known substrates like xanthosine) .

- Report Michaelis-Menten constants (Km, Vmax) and validate results across independent replicates .

Q. How can conflicting data on tissue-specific this compound accumulation be addressed?

- Answer :

Q. What strategies are recommended for cloning uncharacterized genes in the this compound pathway?

- Answer :

- Homology-based cloning : Use conserved domains of known methyltransferases (e.g., SAM-binding motifs) to design degenerate primers .

- Functional complementation : Express candidate genes in mutant yeast/plant lines lacking this compound production .

Data Interpretation and Challenges

Q. How should researchers handle incomplete genomic data for enzymes like N-methyl nucleosidase?

Q. What statistical methods are suitable for analyzing dose-response relationships in methyltransferase assays?

- Answer :

- Nonlinear regression (e.g., GraphPad Prism) to calculate kinetic parameters.

- Bootstrapping to estimate confidence intervals for Km and Vmax .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.